
Lead;platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead;platinum is a compound that combines the properties of lead and platinum. Lead is a heavy metal known for its high density and malleability, while platinum is a precious metal renowned for its resistance to corrosion and catalytic properties. The combination of these two metals results in a compound with unique characteristics that are valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lead;platinum compounds typically involves the reaction of lead salts with platinum salts under controlled conditions. One common method is the co-precipitation technique, where lead nitrate and platinum chloride are dissolved in water and then precipitated using a reducing agent such as sodium borohydride. The resulting precipitate is filtered, washed, and dried to obtain the this compound compound.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through electrochemical methods. This involves the electroplating of lead and platinum onto a substrate, followed by annealing to form a homogeneous compound. The process parameters, such as temperature, current density, and electrolyte composition, are carefully controlled to ensure the desired properties of the final product.
化学反応の分析
Types of Reactions
Lead;platinum compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and platinum oxide.
Reduction: The compound can be reduced back to its metallic form using reducing agents like hydrogen gas.
Substitution: this compound can participate in substitution reactions where one of the metals is replaced by another metal or ligand.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or sodium borohydride in an aqueous solution.
Substitution: Metal salts or ligands in an appropriate solvent.
Major Products Formed
Oxidation: Lead oxide and platinum oxide.
Reduction: Metallic lead and platinum.
Substitution: New metal or ligand complexes with lead or platinum.
科学的研究の応用
Lead;platinum compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical diagnostics.
Medicine: Studied for their anticancer properties, particularly in targeting and destroying cancer cells.
Industry: Employed in the production of high-performance materials and coatings due to their excellent mechanical and chemical properties.
作用機序
The mechanism by which lead;platinum compounds exert their effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic properties are due to the presence of platinum, which facilitates various chemical reactions by lowering the activation energy.
Anticancer Activity: this compound compounds can bind to DNA and disrupt its replication, leading to cell death. This is particularly useful in targeting cancer cells.
Imaging and Diagnostics: The high atomic number of lead and platinum makes these compounds effective in enhancing contrast in imaging techniques.
類似化合物との比較
Lead;platinum compounds can be compared with other similar compounds, such as:
Lead;gold: Similar in terms of density and malleability but lacks the catalytic properties of platinum.
Platinum;iridium: Both are precious metals with excellent catalytic properties, but iridium is more resistant to corrosion.
Lead;titanium: Titanium adds strength and corrosion resistance but does not have the catalytic properties of platinum.
List of Similar Compounds
- Lead;gold
- Platinum;iridium
- Lead;titanium
This compound stands out due to its unique combination of high density, malleability, and catalytic properties, making it valuable in a wide range of applications.
特性
CAS番号 |
56780-50-8 |
|---|---|
分子式 |
PbPt |
分子量 |
402 g/mol |
IUPAC名 |
lead;platinum |
InChI |
InChI=1S/Pb.Pt |
InChIキー |
JGLNNORWOWUYFX-UHFFFAOYSA-N |
正規SMILES |
[Pt].[Pb] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-[1,3]thiazolo[4,5-b]quinolin-3-ium-2-yl)prop-2-enylidene]-[1,3]thiazolo[4,5-b]quinoline;bromide](/img/structure/B14640662.png)
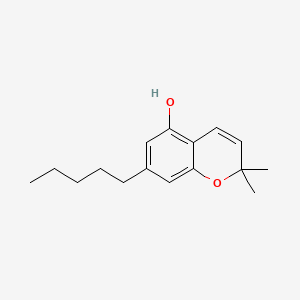


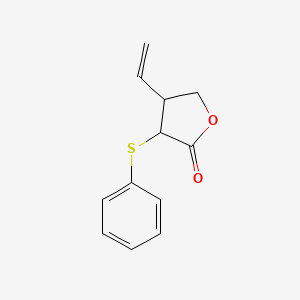
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
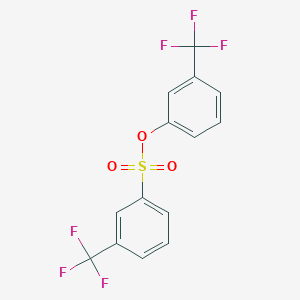
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
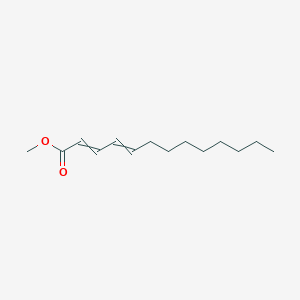
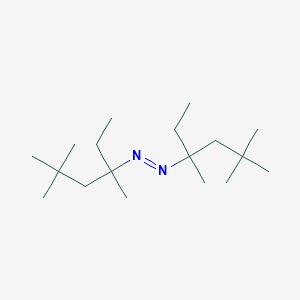

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
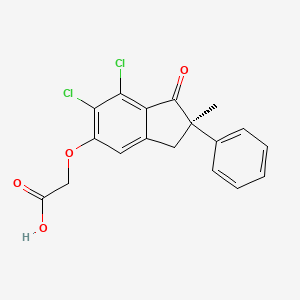
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
